Sunpp3
Sunpp3
Brand Name:
Vulcanchem
CAS No.:
110238-07-8
VCID:
VC20776967
InChI:
InChI=1S/C15H18N3O11P.H3N/c19-7-12(28-14(8-20)17-6-5-13(21)16-15(17)22)9-27-30(25,26)29-11-3-1-10(2-4-11)18(23)24;/h1-6,12,14,19-20H,7-9H2,(H,25,26)(H,16,21,22);1H3/t12-,14-;/m1./s1
SMILES:
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+]
Molecular Formula:
C15H21N4O11P
Molecular Weight:
464.32 g/mol
Sunpp3
CAS No.: 110238-07-8
Cat. No.: VC20776967
Molecular Formula: C15H21N4O11P
Molecular Weight: 464.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110238-07-8 |
|---|---|
| Molecular Formula | C15H21N4O11P |
| Molecular Weight | 464.32 g/mol |
| IUPAC Name | azanium;[(2R)-2-[(1R)-1-(2,4-dioxopyrimidin-1-yl)-2-hydroxyethoxy]-3-hydroxypropyl] (4-nitrophenyl) phosphate |
| Standard InChI | InChI=1S/C15H18N3O11P.H3N/c19-7-12(28-14(8-20)17-6-5-13(21)16-15(17)22)9-27-30(25,26)29-11-3-1-10(2-4-11)18(23)24;/h1-6,12,14,19-20H,7-9H2,(H,25,26)(H,16,21,22);1H3/t12-,14-;/m1./s1 |
| Standard InChI Key | HZZXZYIHMBASFP-QMDUSEKHSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC[C@@H](CO)O[C@H](CO)N2C=CC(=O)NC2=O.[NH4+] |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+] |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator